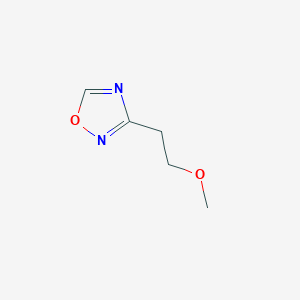

3-(2-Methoxyethyl)-1,2,4-oxadiazole

Beschreibung

Eigenschaften

Molekularformel |

C5H8N2O2 |

|---|---|

Molekulargewicht |

128.13 g/mol |

IUPAC-Name |

3-(2-methoxyethyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C5H8N2O2/c1-8-3-2-5-6-4-9-7-5/h4H,2-3H2,1H3 |

InChI-Schlüssel |

SPWJPSDTJYXISS-UHFFFAOYSA-N |

Kanonische SMILES |

COCCC1=NOC=N1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Amidoxime Cyclization

The most widely employed route to 1,2,4-oxadiazoles involves the cyclodehydration of O-acylamidoximes, themselves derived from nitriles and carboxylic acids. A nitrile precursor is first converted to an amidoxime via hydroxylamine treatment, followed by O-acylation with a carboxylic acid derivative. Cyclization under basic or thermal conditions yields the 1,2,4-oxadiazole core. For 3-(2-methoxyethyl)-1,2,4-oxadiazole, this method necessitates 2-methoxyethyl carboxylic acid as the acylating agent. However, the limited commercial availability of 2-methoxyethyl carboxylic acid often requires multistep synthesis from 2-methoxyethanol via oxidation or homologation.

1,3-Dipolar Cycloaddition

Nitrile oxides and nitriles undergo 1,3-dipolar cycloaddition to form 1,2,4-oxadiazoles, though this method is less common due to competing dimerization of nitrile oxides. Platinum(IV)-catalyzed variants have been reported to improve regioselectivity, but harsh conditions and poor yields limit their utility for 3-(2-methoxyethyl) derivatives.

Preparation of 3-(2-Methoxyethyl)-1,2,4-Oxadiazole

Amidoxime Route Using 2-Methoxyethyl Carboxylic Acid

Step 1: Amidoxime Formation

A nitrile precursor (e.g., benzonitrile) reacts with hydroxylamine hydrochloride in methanol at 60°C for 6 hours to yield the amidoxime intermediate. For example:

$$

\text{R–CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{Et}3\text{N, MeOH}} \text{R–C(=N–OH)NH}_2 \quad (\text{R = aryl or alkyl}) $$

.

Step 2: O-Acylation

The amidoxime is acylated with 2-methoxyethyl carboxylic acid using coupling agents such as T3P (propylphosphonic anhydride) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). T3P-mediated reactions in tetrahydrofuran (THF) at 80°C for 0.5–6 hours achieve 87–97% conversion.

Step 3: Cyclodehydration

Heating the O-acylamidoxime in pH 9.5 borate buffer at 90°C for 2 hours induces cyclization, yielding 3-(2-methoxyethyl)-1,2,4-oxadiazole. Side products like O-acylamidoxime cleavage derivatives are minimized by maintaining strict pH control.

Alternative Methods

Ethyl Ester Hydrolysis

Ethyl 3-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxylate (CAS 1342461-72-6) serves as a precursor. Saponification with NaOH in aqueous ethanol followed by acidification yields 3-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxylic acid, which undergoes decarboxylation at 150°C under vacuum.

Solid-Phase Synthesis

DNA-conjugated nitriles enable combinatorial library synthesis. After amidoxime formation and acylation, cyclodehydration on solid support isolates 3-(2-methoxyethyl)-1,2,4-oxadiazole with 51–92% purity.

Comparative Analysis of Synthetic Methods

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methoxyethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The methoxyethyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxyethyl)-1,2,4-oxadiazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of polymers and other materials with specific properties, such as thermal stability and resistance to degradation.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication. The exact mechanism would vary based on the specific biological context and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Key Observations :

- Phenyl vs. Methoxyethyl : The phenyl group increases lipophilicity (logP ~2.5–3.0), favoring membrane penetration, while the methoxyethyl group introduces polarity (logP ~1.2–1.8), enhancing aqueous solubility .

- Heterocyclic Substituents : Azetidine or pyrrolidine rings (e.g., in –17) introduce basicity, enabling interactions with acidic residues in biological targets .

- Reactive Groups : Chloromethyl substituents () allow facile functionalization, whereas methoxyethyl groups provide metabolic stability .

Comparison with 1,3,4-Oxadiazole Isomers

The positional isomerism between 1,2,4- and 1,3,4-oxadiazoles significantly impacts their electronic profiles and applications:

Table 2: Comparative Analysis of 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole

Q & A

Q. Basic

- NMR spectroscopy : ¹H, ¹³C, and ¹⁵N NMR confirm regiochemistry and substituent effects .

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., single-crystal analysis of 2-3 ).

- IR spectroscopy : Identifies functional groups like C=N and C-O stretches (~1600–1500 cm⁻¹) .

How do solvent effects influence the spectroscopic properties of 1,2,4-oxadiazoles?

Advanced

Solvent polarity alters UV-Vis absorption and IR vibrational modes. For example:

- Polar solvents (e.g., DMSO) stabilize charge-transfer transitions, shifting λmax.

- DFT calculations model solvent interactions, aiding in predicting drug absorption and release profiles .

What in vitro assays evaluate the biological activity of 1,2,4-oxadiazole derivatives?

Q. Basic

- Antitumor activity : Tumor cell count reduction and lifespan extension in murine models .

- Antimicrobial testing : Agar dilution assays against gram-positive bacteria and fungi .

- Antioxidant assays : DPPH/ABTS radical scavenging and inhibition of DNA oxidation (e.g., AAPH-induced) .

What strategies improve the bioisosteric replacement efficacy between oxadiazole isomers?

Q. Advanced

- Hydrogen-bonding modulation : 1,2,4-oxadiazoles exhibit stronger H-bond acceptor strength than 1,3,4-isomers, affecting solubility and bioavailability .

- Computational docking : Compare binding affinities to target proteins (e.g., GSK-3β for anti-Alzheimer agents) .

How to assess antioxidant activity in 1,2,4-oxadiazole derivatives?

Q. Basic

- DPPH/ABTS assays : Measure radical scavenging capacity at 517 nm (DPPH) or 734 nm (ABTS) .

- DNA protection assays : Quantify inhibition of oxidative damage using electrophoretic mobility or fluorescence probes .

What are the challenges in synthesizing bis-1,2,4-oxadiazole derivatives?

Q. Advanced

- Limited substituent diversity : Requires diaminoglyoxime as a starting material, restricting structural variation .

- Purification hurdles : Column chromatography is often needed to isolate products from side reactions (e.g., oligomerization) .

What safety precautions are necessary when handling halogenated oxadiazoles?

Q. Basic

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., brominated derivatives) .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with irritants like 3-(4-bromophenyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole .

How do metal complexes of oxadiazoles enhance their application in catalysis or medicine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.